molecular formula C16H12FNO3 B5822247 2-[2-(2-Fluorophenoxy)ethyl]isoindole-1,3-dione

2-[2-(2-Fluorophenoxy)ethyl]isoindole-1,3-dione

Cat. No.: B5822247
M. Wt: 285.27 g/mol
InChI Key: LTTSJTCXKJLQSU-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenoxy)ethyl]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the fluorophenoxy group in this compound enhances its chemical reactivity and biological activity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Fluorophenoxy)ethyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 2-(2-fluorophenoxy)ethylamine. The reaction is carried out in an organic solvent such as toluene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solventless reactions and energy-efficient processes, is also being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Fluorophenoxy)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

Scientific Research Applications

2-[2-(2-Fluorophenoxy)ethyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluorophenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Fluorophenoxy)ethyl]isoindole-1,3-dione
  • 2-[2-(3-Fluorophenoxy)ethyl]isoindole-1,3-dione

Uniqueness

2-[2-(2-Fluorophenoxy)ethyl]isoindole-1,3-dione is unique due to the position of the fluorine atom on the phenoxy group, which significantly influences its chemical reactivity and biological activity. This positional variation can lead to differences in the compound’s pharmacokinetics and pharmacodynamics, making it a valuable compound for targeted research .

Properties

IUPAC Name

2-[2-(2-fluorophenoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c17-13-7-3-4-8-14(13)21-10-9-18-15(19)11-5-1-2-6-12(11)16(18)20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTSJTCXKJLQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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